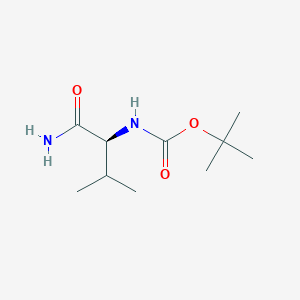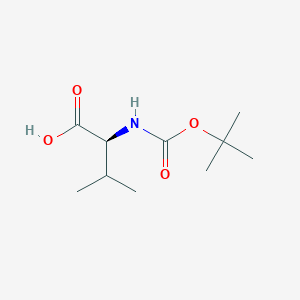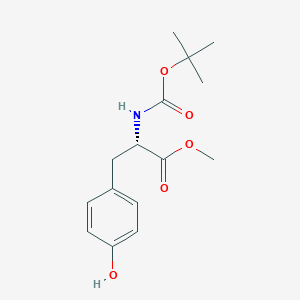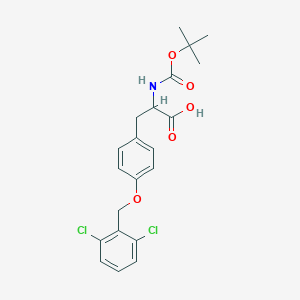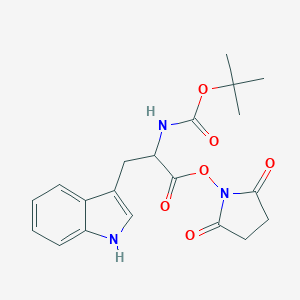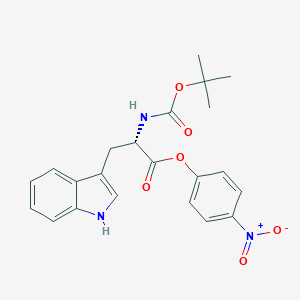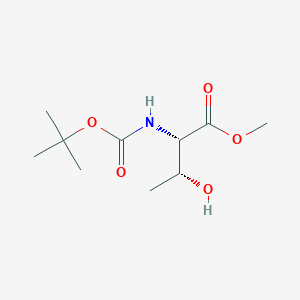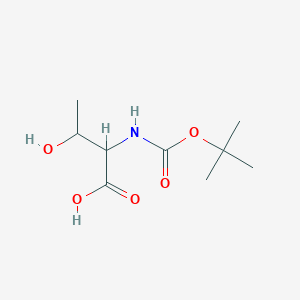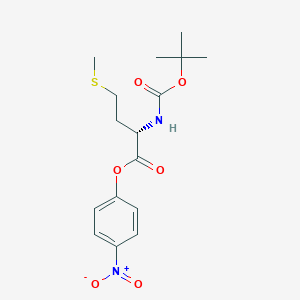
Boc-Met-ONp
Vue d'ensemble
Description
Boc-Met-ONp, also known as 4-nitrophenyl (2S)-2-[(tert-butoxycarbonyl)amino]-4-(methylsulfanyl)butanoate, is a chemical compound with the CAS Number: 2488-18-8 . It has a molecular weight of 370.43 .
Molecular Structure Analysis
The molecular formula of Boc-Met-ONp is C16H22N2O6S . The InChI code is 1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)/t13-/m0/s1 .Physical And Chemical Properties Analysis
Boc-Met-ONp is a purum with an assay of ≥98.0% (HPLC) . The storage temperature is 2-8°C .Applications De Recherche Scientifique
Electrophysiology Read-Out Tools for Brain-on-Chip Biotechnology : Discusses Brain-on-Chip (BoC) technology for biomedical and pharmaceutical research in neurosciences. BoC combines three-dimensional brain-like systems with microfluidics platforms to replicate physiological functions in vitro, offering advantages over conventional cell culture techniques. Electrophysiology is crucial for studying brain activity in health and disease, and the paper discusses available tools and their applications (Forró et al., 2021).
Recent Advances in Body-on-a-Chip Systems : Reviews the development of Microphysiological systems (MPS), including body-on-a-chip (BOC) systems, which are powerful in predicting human response to drugs or chemicals. BOC systems emulate human physiological response to drugs and can assess both efficacy and potential toxicity (Sung et al., 2018).
Biosensors-on-Chip An Up-to-Date Review
: Explores the development of biosensors-on-chip (BoC) systems for point-of-care diagnostic applications in diagnosing cancer, infectious diseases, and neurodegenerative disorders. BoC systems combine biosensor technology with microfluidics, improving sensitivity, specificity, and other analytical parameters (Chircov et al., 2020).
Investigation on the metabolism of CCK8 analogues by rat brain slices : Studies the degradation of Boc-CCK27-33, a potent analog of CCK8, on synaptic plasma membranes from pig brain cortex. This research characterizes metabolites and discusses the biological relevance of enzymes in CCK8 metabolism (Durieux et al., 1986).
A novel oxidative side-chain transformation of α-amino acids and peptides by methyltrioxorhenium/H2O2 system : Describes the oxidation of N-Boc derivatives of Met, Cys, and Trp by methyltrioxorhenium and H2O2. It demonstrates high regioselectivity for the oxidation of these residues when embedded into peptides (Lazzaro et al., 2004).
Synthesis of a fragment of the active center of the streptococcal proteinase (EC 3.4.22.10), VI : Discusses the synthesis and properties of the protected peptide Boc-His(Boc)-Cys(X)-Val-OH(ONP) as a fragment of the active center sequence of the streptococcal proteinase (Raschig & Schneider, 1975).
Synthesis and biological properties of cholecystokinin heptapeptide analogues : Details the synthesis of Boc-CCK-7 and its analogues, discussing their biological activities like gall bladder contraction, anorectic activity, and sedation (Hlaváček et al., 1991).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of Boc-Met-ONp, also known as Boc-L-methionine 4-nitrophenyl ester, is the amino group in various organic compounds . This compound is used as a protecting agent for amino groups during peptide synthesis .
Mode of Action
Boc-Met-ONp interacts with its targets by forming a protective layer around the amino group . This protective layer prevents unwanted reactions from occurring during the peptide synthesis process . The protection is achieved through a reaction with a base and the anhydride Boc-Met-ONp .
Biochemical Pathways
The biochemical pathway affected by Boc-Met-ONp is the peptide synthesis pathway . By protecting the amino group, Boc-Met-ONp allows for the selective reaction of other functional groups present in the peptide chain . This results in the successful synthesis of the desired peptide .
Result of Action
The result of Boc-Met-ONp’s action is the successful synthesis of peptides with the desired sequence and structure . By protecting the amino group, Boc-Met-ONp prevents unwanted side reactions, ensuring the integrity of the peptide chain .
Action Environment
The action of Boc-Met-ONp is influenced by various environmental factors. For instance, the reaction with the amino group is typically conducted under either aqueous or anhydrous conditions . The temperature and pH of the reaction environment can also impact the efficacy and stability of Boc-Met-ONp .
Propriétés
IUPAC Name |
(4-nitrophenyl) (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-16(2,3)24-15(20)17-13(9-10-25-4)14(19)23-12-7-5-11(6-8-12)18(21)22/h5-8,13H,9-10H2,1-4H3,(H,17,20)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSFQSYDCSRCMIR-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCSC)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60427411 | |
| Record name | Boc-Met-ONp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Boc-Met-ONp | |
CAS RN |
2488-18-8 | |
| Record name | Boc-Met-ONp | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60427411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





